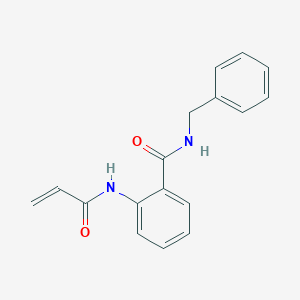
ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a complex chemical compound notable for its versatile structure and potential applications in various scientific fields. This compound features multiple functional groups, including ester, amide, pyran, and quinoline moieties, contributing to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : Initial condensation reaction to form the quinoline moiety.
Step 2: : Formation of the pyran ring through a cyclization reaction.
Step 3: : Introduction of the acetamido group via an amide bond formation.
Step 4: : Final esterification step to yield ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate.
Industrial Production Methods: Scaling up the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity. Industrial methods may utilize continuous flow reactors to improve efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Can occur at the 3,4-dihydroquinoline ring or the pyran ring.
Reduction: : The ketone group in the pyran ring can be reduced to an alcohol.
Substitution: : Both the ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydride reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or acyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: : Yields quinoline N-oxide derivatives.
Reduction: : Produces alcohol derivatives at the pyran ring.
Substitution: : Generates modified ester or amide derivatives, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Study of reaction mechanisms and the synthesis of new derivatives for further chemical exploration.
Biology
Potential use as a biochemical probe to study cellular processes due to its complex structure and reactivity.
Medicine
Investigation of pharmacological properties for therapeutic applications, given the bioactive quinoline and pyran components.
Industry
Utility in the development of novel materials or as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The compound’s mechanism of action depends on its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, while the pyran ring could interact with proteins or enzymes, modulating their activity. These interactions can influence various biological pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate stands out due to its unique combination of functional groups.
Similar Compounds
Quinolines with different substituents or fused rings.
Pyrans with varying functional groups at the 3-position.
Compounds with similar ester and amide functionalities but different core structures.
Each of these compounds will have distinct properties and reactivities, highlighting the uniqueness of this compound. Its blend of functionalities lends it versatility and potential across multiple scientific disciplines.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-2-27-21(26)11-22-20(25)14-29-19-13-28-16(10-18(19)24)12-23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10,13H,2,5,7,9,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRMOVSNOCGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2666737.png)


![methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate](/img/structure/B2666744.png)

![prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666746.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one](/img/structure/B2666747.png)
![N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2666748.png)
![N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide](/img/structure/B2666750.png)
![N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2666752.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2666754.png)
![[4-(Propan-2-yloxy)phenyl]thiourea](/img/structure/B2666755.png)

